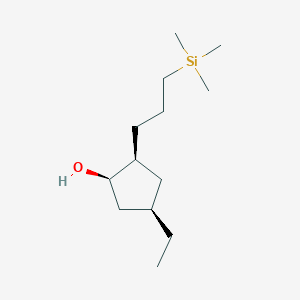

(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2S,4R)-4-Ethyl-2-(3-(Trimethylsilyl)propyl)cyclopentanol ist ein Cyclopentanol-Derivat, das durch das Vorhandensein einer Ethylgruppe in der 4-Position und einer Trimethylsilylpropylgruppe in der 2-Position gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1R,2S,4R)-4-Ethyl-2-(3-(Trimethylsilyl)propyl)cyclopentanol umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit Cyclopentanol als Grundstruktur.

Einführung der funktionellen Gruppe: Die Ethylgruppe wird durch eine Alkylierungsreaktion in der 4-Position eingeführt.

Addition der Trimethylsilylpropylgruppe: Die 2-Position wird mit einer Trimethylsilylpropylgruppe unter Verwendung einer Silylierungsreaktion funktionalisiert.

Die Reaktionsbedingungen beinhalten häufig die Verwendung von starken Basen wie Natriumhydrid oder Kalium-tert-butoxid, um die Alkoholgruppe zu deprotonieren, gefolgt von der Zugabe der entsprechenden Alkylierungsmittel.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1R,2S,4R)-4-Ethyl-2-(3-(Trimethylsilyl)propyl)cyclopentanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkan zu bilden.

Substitution: Die Trimethylsilylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Pyridiniumchlorchromat (PCC) oder Kaliumpermanganat (KMnO4) werden häufig verwendet.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann eingesetzt werden.

Substitution: Nukleophile wie Halogenide oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Cyclopentanon-Derivaten.

Reduktion: Bildung von vollständig gesättigten Cyclopentan-Derivaten.

Substitution: Bildung verschiedener substituierter Cyclopentanol-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (1R,2S,4R)-4-Ethyl-2-(3-(Trimethylsilyl)propyl)cyclopentanol als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde verwendet werden, um Enzym-Substrat-Wechselwirkungen aufgrund ihrer spezifischen Stereochemie und funktionellen Gruppen zu untersuchen.

Medizin

In der medizinischen Chemie können Derivate dieser Verbindung pharmakologische Aktivitäten aufweisen, was sie zu einem potenziellen Kandidaten für die Entwicklung von Medikamenten macht.

Industrie

Im Industriebereich kann diese Verbindung als Zwischenprodukt bei der Herstellung von Spezialchemikalien und -materialien eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden, während die Trimethylsilylgruppe die Lipophilie erhöhen kann, was die Membranpermeabilität erleichtert. Die Ethylgruppe kann zur Gesamtstabilität und Reaktivität der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the trimethylsilyl group can enhance lipophilicity, facilitating membrane permeability. The ethyl group may contribute to the overall stability and reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclopentanol: Die Stammverbindung ohne die Ethyl- und Trimethylsilylgruppen.

4-Ethylcyclopentanol: Fehlt die Trimethylsilylpropylgruppe.

2-(3-(Trimethylsilyl)propyl)cyclopentanol: Fehlt die Ethylgruppe.

Einzigartigkeit

(1R,2S,4R)-4-Ethyl-2-(3-(Trimethylsilyl)propyl)cyclopentanol ist aufgrund des Vorhandenseins sowohl der Ethyl- als auch der Trimethylsilylpropylgruppe einzigartig, die unterschiedliche chemische und physikalische Eigenschaften verleihen. Diese Merkmale machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C13H28OSi |

|---|---|

Molekulargewicht |

228.45 g/mol |

IUPAC-Name |

(1R,2S,4R)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-ol |

InChI |

InChI=1S/C13H28OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13-/m1/s1 |

InChI-Schlüssel |

ZHTGEGSPKNHQHH-FRRDWIJNSA-N |

Isomerische SMILES |

CC[C@@H]1C[C@@H]([C@@H](C1)O)CCC[Si](C)(C)C |

Kanonische SMILES |

CCC1CC(C(C1)O)CCC[Si](C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)

![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)

![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)